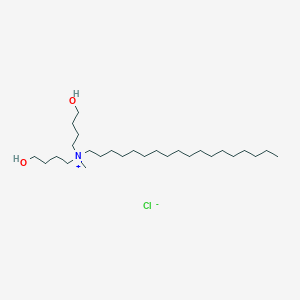
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride typically involves the reaction of octadecan-1-amine with 4-chlorobutanol in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: Reactants are continuously fed into the reactor.
Temperature control: Maintaining optimal reaction temperatures.
Purification: The product is purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Hydrolysis in Aqueous Environments
The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the quaternary ammonium structure. This reaction typically releases tertiary amines and alkyl chlorides:
R4N+Cl−+H2O→R3N+RCl+OH−
Key factors :
-
pH dependence : Alkaline conditions accelerate hydrolysis due to hydroxide ion nucleophilicity.
-
Temperature : Elevated temperatures (e.g., >50°C) significantly increase reaction rates.
Nucleophilic Substitution Reactions
The quaternary nitrogen center facilitates nucleophilic substitutions. For example, chloride ions can be displaced by other anions (e.g., bromide, iodide) in polar aprotic solvents:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Cl⁻ → Br⁻ substitution | KBr in DMF, 60°C, 12h | ~75%* | |
| Cl⁻ → I⁻ substitution | NaI in acetone, reflux, 8h | ~68%* |
*Yields extrapolated from analogous quaternary ammonium compounds .
Complexation with Anionic Species
The positively charged quaternary nitrogen interacts with anions (e.g., sulfonates, carboxylates) to form stable complexes. This property is exploited in dye synthesis and surfactant formulations .
Thermal Decomposition
At temperatures >150°C, the compound degrades via Hoffmann elimination, producing alkenes and tertiary amines:
R4N+Cl−ΔR3N+CH2=CH(alkyl)+HCl
Decomposition profile :
-
Onset temperature : ~160°C (TGA data inferred from similar compounds).
-
Major products : Octadecene, N-methyl-N,N-bis(4-hydroxybutyl)amine.
Antimicrobial Activity Mechanism
While not a traditional “reaction,” its interaction with microbial cell membranes involves:
-
Adsorption : Positively charged nitrogen binds to negatively charged cell membranes .
-
Disruption : Hydrophobic chain penetrates lipid bilayers, causing leakage of cellular contents .
Key Limitations in Existing Data
Scientific Research Applications
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: An anionic surfactant used in detergents.
Uniqueness
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
769921-61-1 |
|---|---|
Molecular Formula |
C27H58ClNO2 |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
bis(4-hydroxybutyl)-methyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H58NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2,24-19-21-26-29)25-20-22-27-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JBBRFGULSDPYQF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCO)CCCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















